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Ammonium 3-bromo-2-oxobornane-8-sulphonate

Cat. No.: B3056783
CAS No.: 74165-69-8
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-UHFFFAOYSA-N
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Description

Historical Development of Chiral Bornane Derivatives in Synthetic Chemistry

The concept of using temporary, covalently bonded chiral molecules to control stereochemistry, known as chiral auxiliaries, was pioneered in the 1970s and 1980s. wikipedia.orgnumberanalytics.com However, the foundational chemistry of camphor (B46023) derivatives dates back much further. Camphorsulfonic acid, a key parent compound, was first synthesized by Reychler in 1898. researchgate.net

In the latter half of the 20th century, the unique, rigid, and predictable steric environment of the bornane scaffold was recognized as ideal for asymmetric transformations. Research groups, such as those led by Helmchen and Oppolzer, were instrumental in developing camphor-derived auxiliaries for highly diastereoselective reactions, including alkylations and Diels-Alder reactions. researchgate.netresearchgate.net These early investigations established bornane derivatives as reliable and effective tools for controlling chirality, paving the way for the development of more specialized reagents like Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate. The majority of these auxiliaries are derived from inexpensive, naturally occurring chiral sources, which adds to their appeal in both academic and industrial research. researchgate.net

Academic Significance of Sulfonated Bornane Structures in Asymmetric Transformations

The academic significance of sulfonated bornane structures, such as 3-bromo-2-oxobornane-8-sulfonic acid and its ammonium salt, is rooted in their versatility. The sulfonic acid group is a strong acid, making these compounds effective as chiral Brønsted acid catalysts for a variety of organic reactions. wikipedia.orgresearchgate.net This catalytic activity allows for the promotion of reactions in an enantioselective manner.

Furthermore, their acidic nature makes them excellent resolving agents. wikipedia.org They readily form diastereomeric salts with racemic mixtures of chiral amines and other cationic compounds. wikipedia.org Due to the different physical properties of these diastereomeric salts, such as solubility, they can be separated by methods like fractional crystallization. This provides a practical and widely used method for obtaining enantiomerically pure compounds. A notable application includes the use of 3-bromocamphor-8-sulfonic acid in the synthesis of enantiopure devazepide, a potent cholecystokinin (B1591339) antagonist. wikipedia.org The ability of these compounds to serve dual roles as both catalysts and resolving agents underscores their importance in the field of stereoselective synthesis. chemimpex.com

Overview of Research Trajectories for Ammonium 3-bromo-2-oxobornane-8-sulphonate

Current and future research involving this compound primarily focuses on its application in the synthesis of complex, high-value chiral molecules, particularly pharmaceutical intermediates. chemimpex.comchemicalbook.com The compound is widely recognized as a versatile reagent for several key applications:

Chiral Catalysis: It serves as a chiral auxiliary or catalyst, guiding reactions to produce a specific enantiomer, which is a critical requirement for modern drug development. chemimpex.com

Resolution of Racemates: Its role as an effective resolving agent for racemic mixtures remains a cornerstone of its utility. chemimpex.com Research continues to explore its application for the separation of novel chiral amines and other cationic compounds.

Biochemical Studies: The compound is utilized in biochemical research, for instance, in studies related to enzyme mechanisms and interactions, which can aid in the design of new therapeutic agents. chemimpex.com

The demand for enantiomerically pure compounds in the pharmaceutical industry ensures that the development of methods utilizing reagents like this compound will remain an active area of investigation. chemimpex.com Research trajectories include the development of more efficient resolution processes and the incorporation of the chiral bornane scaffold into new synthetic pathways to access novel molecular architectures.

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18BrNO4S B3056783 Ammonium 3-bromo-2-oxobornane-8-sulphonate CAS No. 74165-69-8

Properties

IUPAC Name

azane;(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GFBVBBRNPGPROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70932687
Record name (3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid--ammonia (1/1)
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Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS]
Record name Ammonium L-5-bromo-6-oxo-9-bornanesulphonate
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CAS No.

74165-69-8, 14575-84-9, 55870-50-3
Record name Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1)
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Record name Ammonium 3-bromo-2-oxobornane-8-sulphonate
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Record name (3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid--ammonia (1/1)
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Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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Advanced Synthetic Methodologies and Precursor Chemistry

Stereoselective Synthesis of the 3-bromo-2-oxobornane-8-sulphonate Scaffold

The construction of the 3-bromo-2-oxobornane-8-sulphonate anion is a multi-step process that requires careful control over regioselectivity and stereoselectivity. The synthesis begins with the natural (+)-camphor, which provides the foundational chiral backbone.

The functionalization of the bornane skeleton is a well-established field in organic chemistry, allowing for the creation of a diverse range of derivatives. The synthesis of the target scaffold typically begins with sulphonation of camphor (B46023), followed by bromination. This sequence is crucial for achieving the desired substitution pattern. The logical conception of a multi-step synthesis for a designated compound from a specified starting material is a primary challenge in organic chemistry. The process often involves a sequence of reactions that may include functional group interconversions, carbon-carbon bond formations, and stereochemical control steps.

Recent advancements have also explored novel methods for functionalizing the camphor skeleton at the C8 position through intramolecular hydrogen atom abstraction, showcasing the ongoing development in this area. These pathways provide access to complex derivatives that can be used as precursors for various applications.

The introduction of a bromine atom at the C-3 position of the 2-oxobornane (camphor) core is a key step. This is typically achieved through the electrophilic substitution of an enol or enolate intermediate of camphor-8-sulphonic acid. The reaction is generally carried out using bromine in a suitable solvent, such as acetic acid. The stereoselectivity of the bromination is directed by the rigid bicyclic structure of the bornane skeleton, leading predominantly to the formation of the endo-bromo diastereomer.

A regiospecific route to 8-bromocamphor has also been developed through the bromination of 3,3-dibromocamphor followed by selective debromination, highlighting alternative strategies for functionalizing the camphor structure.

Table 1: Comparison of Bromination Reagents for Camphor Derivatives

ReagentConditionsSelectivityReference
Br₂ in Acetic AcidRoom TemperatureHigh for C-3 positionStandard textbook procedures
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN), CCl₄, refluxAllylic/Radical brominationNot applicable for C-3
CBr₄ / [BnNEt₃]ClPhase transfer catalysisC-H functionalization

This table provides a general overview of bromination reagents and their typical applications in organic synthesis; specific conditions for the target molecule may vary.

The selective sulphonation of camphor at the C-8 methyl group is a critical transformation. Direct sulphonation of (+)-camphor at this position can be challenging. The most common method involves heating camphor with a mixture of concentrated sulphuric acid and acetic anhydride. The reaction proceeds via an initial attack on the carbonyl group, followed by a series of rearrangements and eventual sulphonation at the sterically accessible C-8 methyl group. This process yields camphor-8-sulphonic acid. The harsh conditions required, however, can sometimes lead to side products.

Sulphonating AgentReaction ConditionsPosition of Sulphonation
H₂SO₄ / Acetic AnhydrideHeatingPrimarily C-8
Chlorosulphonic AcidVariesCan lead to a mixture of products

This interactive table summarizes common sulphonation methods for camphor.

Ammonium (B1175870) Salt Formation and Crystallization for Chiral Resolution

Ammonium 3-bromo-2-oxobornane-8-sulphonate is widely used as a chiral resolving agent. The process involves the formation of diastereomeric salts between the chiral sulphonate anion and a racemic amine. Since the sulphonic acid is a strong acid, it readily forms salts with basic compounds like amines.

The general procedure is as follows:

The racemic base is dissolved in a suitable solvent.

An equimolar amount of the chiral resolving agent, such as the ammonium salt of (1R)-(-)-3-bromocamphor-8-sulfonic acid, is added.

The mixture is often heated to ensure complete dissolution and salt formation.

Upon cooling, one of the diastereomeric salts, being less soluble, crystallizes out of the solution preferentially.

The crystalline salt is separated by filtration, yielding an enantiomerically enriched form of the original base.

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the choice of solvent and crystallization conditions. This technique is practical and amenable to scale-up for industrial applications.

Preparation of Key Intermediates and Advanced Precursors

The primary precursor for the synthesis of this compound is (+)-camphor, a naturally occurring monoterpenoid. The key intermediate is camphor-8-sulphonic acid. The synthesis of this intermediate is the foundational step upon which further functionalization occurs.

Another important intermediate is 3-bromocamphor-8-sulphonic acid itself. A described method for its preparation involves treating racemized 3-bromo-camphor-8-sulfonic acid with ammonia (B1221849) water to obtain the racemic ammonium salt. This racemic salt can then be resolved to isolate the desired enantiomer. Camphor and its derivatives have historically served as versatile "chiral pool" materials in organic synthesis.

Green Chemistry Approaches in the Synthesis of Related Chiral Bornane Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chiral compounds to reduce environmental impact. In the context of bornane derivatives, this involves several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) where possible. For instance, some salt formation and crystallization processes can be performed in aqueous media.

Catalysis: Employing catalytic methods instead of stoichiometric reagents to minimize waste. This includes the development of reusable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications to reduce the number of synthetic steps and the amount of waste generated.

While traditional methods for camphor sulphonation involve strong acids and high temperatures, research into greener alternatives is ongoing. This includes exploring solid acid catalysts or enzymatic processes that could operate under milder conditions. The use of photocatalysis is another promising green technology for chemical synthesis.

Stereochemical Investigations and Chiroptical Properties

Absolute Configuration Determination and Stereoisomer Characterization

The absolute configuration of Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate is defined by the spatial arrangement of atoms at its chiral centers. The bornane (or bicyclo[2.2.1]heptane) skeleton contains several stereogenic centers. For the commonly used dextrorotatory form, (+)-Ammonium 3-bromo-2-oxobornane-8-sulphonate, the absolute configuration is designated based on the Cahn-Ingold-Prelog priority rules.

The definitive determination of the absolute configuration of such crystalline compounds is typically achieved through single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of each atom, allowing for unambiguous assignment of the stereochemistry. For instance, the structure and absolute configuration of the related ammonium (-)-(1S)-6-endo-bromo-2-oxobornane-8-sulfonate have been determined by X-ray diffraction, which confirmed the inverted (1S) configuration of the camphor (B46023) core during its synthesis.

The 3-bromo-2-oxobornane-8-sulphonate anion possesses multiple chiral centers, leading to the possibility of several stereoisomers. The primary chiral centers in the parent camphor skeleton are C1 and C4. The introduction of a bromine atom at the C3 position creates an additional stereocenter. The relationship between these stereoisomers can be that of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The specific isomer used in applications like optical resolution is typically a single enantiomer, for example, the one derived from naturally occurring (+)-camphor.

Table 1: Chiral Centers in (+)-3-bromo-2-oxobornane-8-sulphonate
Chiral CenterCahn-Ingold-Prelog DesignationDescription
C1RBridgehead carbon with methyl and sulfonate-containing substituents.
C3SCarbon bearing the bromo substituent.
C4SBridgehead carbon.

Conformational Analysis of the Bornane Skeleton with Substituents

The bornane skeleton is a rigid bicyclic system, which severely restricts its conformational freedom compared to monocyclic systems like cyclohexane (B81311). libretexts.org The six-membered ring in the bornane structure is held in a strained boat conformation. This rigidity is a key feature, as it locks the substituents into well-defined spatial orientations.

In a flexible cyclohexane ring, substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert these positions. libretexts.org The most stable conformation is typically the one that minimizes steric strain, particularly 1,3-diaxial interactions. libretexts.org In the bornane skeleton of Ammonium 3-bromo-2-oxobornane-8-sulphonate, however, such ring flips are not possible without breaking covalent bonds.

The substituents—the bromine atom at C3, the carbonyl group at C2, the gem-dimethyl groups at C7, and the sulfonate group attached to the C8 methyl group—are fixed in their respective endo or exo positions. The primary conformational considerations revolve around the rotation of the sulfonate group and any potential minor distortions of the bicyclic frame due to the bulky substituents. The inherent rigidity of the framework means that the molecule exists predominantly in a single, well-defined conformation, which is crucial for its application as a chiral resolving agent and in stereoselective synthesis.

Table 2: Key Structural Features of the Bornane Skeleton
Structural FeatureDescriptionImplication
Bicyclo[2.2.1]heptane CoreA bridged bicyclic system.High degree of rigidity, prevents ring flipping.
Six-membered Ring ConformationForced into a boat conformation.Creates distinct endo and exo positions for substituents.
Gem-dimethyl BridgeTwo methyl groups on C7.Provides significant steric hindrance on one face of the molecule.

Chiroptical Spectroscopy Studies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and studying the solution-state conformation of chiral compounds.

The ECD spectrum of this compound is dominated by the electronic transitions of the carbonyl chromophore. In camphor and its derivatives, the n → π* transition of the carbonyl group around 290 nm gives a characteristic Cotton effect, the sign and intensity of which are sensitive to the stereochemistry of the molecule. The bromine atom can also influence the ECD spectrum.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. The VCD spectra of camphor-related molecules have been studied extensively. nih.gov The spectra show characteristic bands for the C=O stretch, C-H bending, and other skeletal vibrations. Since VCD signals are sensitive to the entire three-dimensional structure of the molecule, it provides a detailed fingerprint of its absolute configuration and conformation.

Table 3: Characteristic Spectroscopic Data for Camphor Derivatives
Spectroscopic TechniqueChromophore/Vibrational ModeApproximate Wavelength/WavenumberSignificance
Electronic Circular Dichroism (ECD)C=O (n → π*)~290 nmSign of the Cotton effect is indicative of the absolute configuration.
Vibrational Circular Dichroism (VCD)C=O stretch~1740 cm⁻¹Strong signal, sensitive to the local chiral environment.
Vibrational Circular Dichroism (VCD)C-H bends~1300-1500 cm⁻¹Complex region providing a unique fingerprint of the molecule's stereochemistry.

Theoretical Prediction and Validation of Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and validating stereochemical outcomes. nih.govresearchgate.net For a molecule like this compound, theoretical calculations can be used to:

Determine the most stable conformation: By calculating the relative energies of different possible structures, the lowest energy (most stable) conformation can be identified.

Predict chiroptical spectra: ECD and VCD spectra can be simulated from first principles for a given absolute configuration. nih.gov

Assign absolute configuration: By comparing the theoretically predicted ECD or VCD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. An excellent match between the experimental spectrum and the spectrum calculated for the (1R, 3S, 4S) configuration, for example, would validate this stereochemical assignment.

This synergy between experimental chiroptical spectroscopy and theoretical calculations provides a powerful and reliable methodology for stereochemical elucidation, especially for complex molecules where chemical correlation or X-ray crystallography may be challenging. researchgate.net

Table 4: Workflow for Theoretical Prediction and Validation
StepMethodPurpose
1. Geometry OptimizationDFT (e.g., B3LYP/6-31G*)Find the lowest energy molecular structure.
2. Frequency CalculationDFTConfirm a true energy minimum and calculate vibrational frequencies for VCD.
3. Spectrum SimulationTD-DFT (for ECD), DFT (for VCD)Generate the theoretical chiroptical spectra for a known absolute configuration.
4. ComparisonVisual or algorithmic comparisonCompare the simulated spectrum with the experimental spectrum to validate the stereochemical assignment.

Stereoselectivity in Reactions Involving the Bornane Moiety

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com The rigid and sterically hindered bornane skeleton of this compound makes it an effective chiral auxiliary or reactant for controlling the stereochemical course of a reaction.

A classic example is the reduction of the carbonyl group at the C2 position. The approach of a reducing agent (e.g., sodium borohydride) is sterically hindered by the gem-dimethyl bridge and the C10 methyl group. The attack typically occurs from the less hindered exo face, leading to the preferential formation of the endo-alcohol. The degree of stereoselectivity will depend on the steric bulk of the reducing agent.

This predictable stereochemical control is a cornerstone of asymmetric synthesis. The chiral bornane moiety effectively transfers its stereochemical information to the newly formed stereocenter, leading to a high yield of the desired stereoisomer.

Table 5: Hypothetical Stereoselective Reduction of 3-bromo-2-oxobornane-8-sulphonate
ReactionReagentPredicted Major ProductPredicted Minor ProductRationale
Ketone ReductionNaBH₄(2-endo)-hydroxy-3-bromobornane-8-sulphonate(2-exo)-hydroxy-3-bromobornane-8-sulphonateThe reagent attacks the carbonyl from the less sterically hindered exo face.

Table of Mentioned Compounds

Common NameIUPAC Name
This compoundAmmonium (1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate
Camphor(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
CyclohexaneCyclohexane
Sodium borohydrideSodium tetrahydridoborate

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate and its Complexes

Single-crystal X-ray diffraction provides precise information about the atomic arrangement within a crystalline solid, offering definitive insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of Ammonium 3-bromo-2-oxobornane-8-sulphonate reveals a densely packed arrangement of the ammonium cations and the 3-bromo-2-oxobornane-8-sulphonate anions. The molecular packing is primarily governed by a network of hydrogen bonds and other supramolecular interactions. In the solid state, the norbornane (B1196662) skeleton of the anion adopts a specific conformation, with its two five-membered rings in envelope conformations and the six-membered ring in a boat conformation. researchgate.net This rigid bicyclic system is substituted with a bromine atom, a carbonyl group, and a sulfonate group, which play key roles in directing the intermolecular interactions.

A prominent feature of the crystal structure of this compound is the extensive hydrogen bonding network. The ammonium cation (NH₄⁺) acts as a hydrogen bond donor, forming multiple N—H⋯O hydrogen bonds with the oxygen atoms of the sulfonate group and the carbonyl group of the anion. researchgate.net These interactions link the cations and anions into a three-dimensional network, creating a stable crystal lattice.

The crystal system for this compound has been determined to be monoclinic. researchgate.net The specific parameters of the unit cell are detailed in the table below.

Crystal Data
Crystal System Monoclinic
Space Group P2₁
a (Å) 7.2449 (2)
b (Å) 7.0049 (1)
c (Å) 13.2428 (3)
β (°) 104.704 (1)
Volume (ų) 650.06 (3)
Z 2
Radiation type Mo Kα
Temperature (K) 296
Data sourced from Acta Crystallographica Section E: Crystallographic Communications. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For this compound, NMR studies are essential to confirm the connectivity of the atoms and to understand the conformational behavior of the flexible bornane skeleton in different solvent environments.

Due to the complex, rigid bicyclic structure of the 3-bromo-2-oxobornane-8-sulphonate anion, which contains multiple non-equivalent protons and carbons, one-dimensional ¹H and ¹³C NMR spectra can be crowded and difficult to interpret definitively. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment.

A COSY experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another in the molecule. For instance, the proton at the C3 position, bearing the bromine atom, would be expected to show a correlation to the neighboring protons on the bicyclic ring.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the precise assignment of the resonances of the carbon atoms in the bornane skeleton by linking them to their attached, and often more easily assigned, protons.

The bornane skeleton of the 3-bromo-2-oxobornane-8-sulphonate anion, while rigid, can still exhibit some degree of conformational flexibility. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the primary method for investigating such conformational equilibria.

By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion or rotation around single bonds. While specific dynamic NMR studies on this compound are not widely reported in the literature, such studies on related camphor (B46023) derivatives have revealed the presence of conformational exchange processes. It can be anticipated that the bulky bromine and sulfonate substituents on the bornane framework of the title compound would influence its conformational dynamics.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of this compound and for elucidating its fragmentation pathways upon ionization.

When subjected to mass spectrometric analysis, the ammonium salt would readily dissociate to form the 3-bromo-2-oxobornane-8-sulphonate anion. In negative ion mode ESI-MS, this anion would be the parent ion. Collision-induced dissociation (CID) of this parent ion would lead to a series of fragment ions.

Based on the known fragmentation patterns of related sulfonic acids and camphor derivatives, a plausible fragmentation pathway for the 3-bromo-2-oxobornane-8-sulphonate anion can be proposed. Key fragmentation steps would likely involve the loss of SO₃ (sulfur trioxide) from the sulfonate group, as well as cleavages within the bornane skeleton. The presence of the bromine atom would be evident in the isotopic pattern of the bromine-containing fragments.

A potential fragmentation pathway could involve the following steps:

Initial loss of SO₃ from the parent anion.

Subsequent fragmentation of the remaining bromocamphor moiety, potentially through cleavage of the C-C bonds adjacent to the carbonyl group or loss of the bromine atom.

The exact fragmentation pattern would provide a structural fingerprint of the molecule, useful for its identification in complex mixtures.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound

The structure of the 3-bromo-2-oxobornane-8-sulphonate anion possesses several key functional groups whose vibrational signatures are expected to dominate the IR and Raman spectra. These include the carbonyl (C=O) group of the bornane skeleton, the sulfonate (-SO₃⁻) group, the carbon-bromine (C-Br) bond, and the various C-H and C-C bonds of the bicyclic camphor framework. The ammonium cation (NH₄⁺) also exhibits characteristic vibrational modes.

A detailed vibrational analysis involves the assignment of observed spectral bands to specific atomic motions within the molecule, such as stretching, bending, rocking, and torsional modes. Due to the lack of specific, publicly available, peer-reviewed research articles detailing the complete experimental IR and Raman spectra with peak assignments for this compound, a definitive and exhaustive data table cannot be constructed at this time.

However, based on extensive studies of related compounds, such as camphor, brominated camphor derivatives, and various sulfonate salts, the expected regions for the characteristic vibrational modes can be predicted.

Expected Vibrational Modes:

Carbonyl (C=O) Stretching: The ketone group within the bornane structure is expected to produce a strong and distinct absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹. This is a well-characterized absorption for saturated cyclic ketones. In the Raman spectrum, this mode would also be present, though its intensity can vary.

Sulfonate (-SO₃⁻) Group Vibrations: The sulfonate group gives rise to several characteristic vibrations. Strong, broad absorption bands corresponding to the asymmetric and symmetric stretching modes of the S=O bonds are anticipated in the IR spectrum, generally appearing in the regions of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. The S-O stretching and bending modes would appear at lower frequencies.

Ammonium (NH₄⁺) Cation Vibrations: The ammonium ion will exhibit N-H stretching vibrations, typically seen as a broad band in the region of 3000-3300 cm⁻¹ in the IR spectrum. N-H bending modes are expected around 1400-1450 cm⁻¹.

Carbon-Hydrogen (C-H) Vibrations: The bornane skeleton contains numerous C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as methine (CH) groups. The stretching vibrations of these bonds are typically observed in the 2850-3000 cm⁻¹ region. Bending and deformation modes for these groups will appear in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹.

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹. This band is often of medium to strong intensity in the IR spectrum.

Without experimental data from dedicated spectroscopic studies on this compound, the following table is a generalized representation of expected vibrational frequencies based on the analysis of similar chemical structures.

Table 1: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Stretching Ammonium (NH₄⁺) 3000 - 3300 Strong, Broad Medium
C-H Stretching CH, CH₂, CH₃ 2850 - 3000 Medium to Strong Strong
C=O Stretching Ketone 1730 - 1750 Strong Medium
N-H Bending Ammonium (NH₄⁺) 1400 - 1450 Medium Weak
C-H Bending/Deformation CH₂, CH₃ 1350 - 1470 Medium Medium
Asymmetric SO₃⁻ Stretching Sulfonate 1150 - 1250 Strong, Broad Medium
Symmetric SO₃⁻ Stretching Sulfonate 1030 - 1080 Strong Strong
C-C Stretching Skeleton 800 - 1200 Medium Medium

It must be emphasized that the precise peak positions and intensities can be influenced by factors such as the crystalline structure, intermolecular interactions (like hydrogen bonding between the ammonium cation and the sulfonate anion), and the specific stereochemistry of the molecule. A definitive analysis and the creation of a detailed, experimentally validated data table await further dedicated research and publication in scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a standard tool for investigating the conformational landscape of organic molecules. A DFT study of the 3-bromo-2-oxobornane-8-sulphonate anion would involve geometry optimization of various possible conformers to determine their relative energies. The bornane framework, being a rigid bicyclic system, has a limited number of low-energy conformations. However, the orientation of the bromomethyl and sulphonate groups can vary. By calculating the electronic energy of each optimized geometry, a potential energy surface can be mapped out, identifying the global minimum and other low-lying energy conformers. This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Hypothetical Relative Energies of 3-bromo-2-oxobornane-8-sulphonate Conformers Calculated using DFT

Conformer Relative Energy (kcal/mol)
A 0.00
B 1.52
C 3.78

Note: This table is illustrative and does not represent actual experimental or calculated data.

Ab Initio Calculations of Spectroscopic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are powerful for predicting spectroscopic properties. For Ammonium 3-bromo-2-oxobornane-8-sulphonate, ab initio methods such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), often in conjunction with DFT, could be used to predict vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). Comparing these computationally predicted spectra with experimental data can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic environment.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and calculating the forces between all atoms over time. This would allow for the study of solvation effects, the formation of hydrogen bonds between the sulphonate group and solvent molecules, and the general dynamic behavior of the compound in solution. The interactions between the ammonium cation and the sulphonate anion could also be investigated to understand ion pairing in different environments.

Computational Modeling of Chiral Recognition and Asymmetric Induction

Given that this compound is a chiral molecule, computational modeling could be a powerful tool to understand its role in chiral recognition and asymmetric induction. Docking studies, for instance, could be employed to model the interaction of the 3-bromo-2-oxobornane-8-sulphonate anion with a racemic mixture of another chiral molecule. By calculating the binding energies of the two diastereomeric complexes, it would be possible to predict which enantiomer would bind more strongly, providing a theoretical basis for its use as a chiral resolving agent.

Table 2: Hypothetical Binding Energies for Diastereomeric Complexes

Diastereomeric Complex Binding Energy (kcal/mol)
(R)-enantiomer complex -10.5
(S)-enantiomer complex -8.2

Note: This table is illustrative and does not represent actual experimental or calculated data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. For reactions involving this compound, for example, as a chiral catalyst or reagent, computational methods could be used to identify transition states and intermediates. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This would provide a detailed, atomistic understanding of how the compound influences the stereochemical outcome of a reaction.

Mechanistic Organic Chemistry and Reaction Pathways

Role of the Bornane Scaffold in Directing Organic Transformations

The bornane scaffold, a bicyclic monoterpene framework, imposes significant steric and stereoelectronic constraints on reacting molecules. This rigid structure is not prone to the conformational flexibility seen in acyclic or simple cyclic systems. Consequently, one face of the molecule is often sterically hindered, leading to highly stereoselective reactions.

The methyl groups at C1 and C7, along with the gem-dimethyl group at C7, create a sterically congested exo face. This congestion typically directs incoming reagents to the less hindered endo face of the molecule. This principle is a cornerstone in understanding the reactivity of camphor (B46023) and its derivatives, dictating the approach of nucleophiles and electrophiles and thereby controlling the stereochemical outcome of reactions.

Furthermore, the rigid nature of the bornane framework can influence the stability of reactive intermediates such as carbocations and enolates. The fixed spatial arrangement of atoms can either stabilize or destabilize these intermediates through orbital overlap or steric strain, thereby influencing reaction rates and pathways. Skeletal rearrangements, such as the Wagner-Meerwein and Nametkin shifts, are also characteristic of the bornane system, often occurring to relieve ring strain or to form more stable carbocationic intermediates during the course of a reaction.

Mechanisms of Bromination and Sulfonation Reactions on Bornane Derivatives

The synthesis of Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate involves the introduction of a bromine atom at the C-3 position and a sulfonate group at the C-8 position. The mechanisms of these transformations are heavily influenced by the bornane scaffold.

Bromination at the C-3 Position: The introduction of a bromine atom at the C-3 position, which is alpha to the carbonyl group, typically proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, followed by deprotonation at the C-3 position to form an enol. This enol, acting as a nucleophile, then attacks molecular bromine. The stereochemistry of this addition is dictated by the steric hindrance of the bornane framework.

Alternatively, under basic conditions, a base abstracts a proton from the C-3 position to form a nucleophilic enolate. This enolate then reacts with an electrophilic bromine source. The regioselectivity of this reaction is generally high due to the increased acidity of the α-protons.

Sulfonation at the C-8 Position: The sulfonation of camphor derivatives is a more complex process that often involves carbocationic intermediates and skeletal rearrangements. Direct sulfonation of an unactivated methyl group like C-8 is challenging. The accepted mechanism for the related sulfonation at the C-10 position is thought to involve a retro-semipinacol rearrangement, which generates an alkene intermediate that is then sulfonated. A similar pathway, possibly involving Wagner-Meerwein rearrangements, is likely at play for C-8 sulfonation. These rearrangements can relocate a positive charge to a position that facilitates the functionalization of the C-8 methyl group. The specific conditions of the reaction, such as the strength of the acid and the temperature, can influence the series of rearrangements and the final position of sulfonation.

Investigating Stereoselective Reaction Pathways Modulated by the Bornane Framework

The rigid and chiral nature of the bornane framework is a powerful tool for inducing stereoselectivity in organic reactions. The steric hindrance provided by the methyl groups, particularly the C10 methyl group, often forces reagents to approach from the less hindered side, leading to the preferential formation of one stereoisomer.

For instance, the reduction of the carbonyl group in camphor is a classic example of a stereoselective reaction. The hydride reagent preferentially attacks from the less hindered endo face, leading to the formation of the exo alcohol, isoborneol, as the major product.

In the context of forming Ammonium 3-bromo-2-oxobornane-8-sulphonate, the stereochemistry of the bromine atom at the C-3 position is also controlled by the bornane scaffold. The approach of the electrophilic bromine to the enol or enolate intermediate will be directed by the steric environment, leading to a specific stereochemical outcome. The inherent chirality of the starting camphor molecule ensures that the product is also chiral and often formed with high enantiomeric excess.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The outcome of chemical reactions involving bornane derivatives can often be dictated by whether the reaction is under kinetic or thermodynamic control. This is particularly relevant in reactions where multiple products can be formed through different reaction pathways with varying activation energies and product stabilities.

Kinetic vs. Thermodynamic Control in Sulfonation: The sulfonation of camphor is a well-known example where the reaction conditions determine the major product. At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest, typically the less sterically hindered product, predominates. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the formation of the most stable product, which may be different from the kinetic product.

Data on Reaction Energetics:

While precise kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, general principles of reaction energetics of similar systems can be applied. The following table illustrates hypothetical data to represent the concepts of kinetic and thermodynamic control in a reaction with two potential products, Product A (Kinetic) and Product B (Thermodynamic).

ParameterProduct A (Kinetic)Product B (Thermodynamic)Notes
Activation Energy (Ea)LowerHigherThe kinetic product has a lower energy barrier to formation.
Rate of FormationFasterSlowerA lower activation energy leads to a faster reaction rate.
Product Stability (ΔG)Less StableMore StableThe thermodynamic product is lower in energy.
Favored ConditionsLow Temperature, Short Reaction TimeHigh Temperature, Long Reaction TimeThese conditions allow for equilibrium to be reached.

This conceptual data highlights that the synthesis of a specific isomer of a functionalized bornane derivative can be strategically controlled by manipulating the reaction conditions to favor either the kinetic or the thermodynamic pathway.

Applications in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Roles of Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The inherent chirality of the auxiliary directs the approach of reagents, leading to a preferential formation of one diastereomer over another. Subsequently, the auxiliary is removed, yielding an enantiomerically enriched product. The bornane scaffold of ammonium 3-bromo-2-oxobornane-8-sulphonate provides a well-defined stereochemical environment to influence the outcome of chemical reactions.

Diastereoselective Reactions Mediated by the Bornane Sulfonate

While specific research detailing diastereoselective reactions directly mediated by attaching the entire this compound moiety as an auxiliary is not extensively documented in readily available literature, the broader family of camphor-sulfonamide derivatives is well-established in directing diastereoselective transformations. For instance, camphorsultams, which share the core bornane structure, are renowned for their high diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The steric bulk of the camphor (B46023) framework effectively shields one face of the reactive center, forcing incoming reagents to attack from the less hindered side, thus leading to the formation of a specific diastereomer.

Enantioselective Synthesis Utilizing the Chiral Scaffold

The ultimate goal of using a chiral auxiliary is to achieve enantioselective synthesis, where one enantiomer of a chiral product is formed in excess over the other. The bornane sulfonate structure plays a crucial role in this process. By covalently attaching this chiral fragment to a prochiral substrate, the resulting intermediate becomes diastereomeric. Subsequent reactions on this intermediate, guided by the stereochemistry of the bornane scaffold, lead to the formation of diastereomerically enriched products. Cleavage of the chiral auxiliary then liberates the desired enantiomerically enriched product. Although specific examples with reported enantiomeric excesses for this compound are not prevalent in general literature, the principle is a cornerstone of asymmetric synthesis.

Ligand Design and Catalyst Development Based on Bornane Derivatives

The rigid and chiral nature of the bornane skeleton has made it an attractive scaffold for the design of ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Metal-Catalyzed Asymmetric Reactions with Bornane-derived Ligands

Derivatives of camphor, including structures similar to 3-bromo-2-oxobornane-8-sulfonic acid, have been used to synthesize a variety of chiral ligands for metal-catalyzed reactions. These ligands, often featuring phosphine, amine, or oxazoline (B21484) functionalities, can chelate to metals such as palladium, rhodium, and copper. The resulting chiral metal complexes can then catalyze a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions, with high levels of enantioselectivity. The stereochemical information embedded in the bornane backbone is effectively transferred to the substrate via the metallic catalytic center.

Organocatalytic Applications of the Sulfonate Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Camphorsulfonic acid and its derivatives are prominent examples of chiral Brønsted acid catalysts. The sulfonic acid moiety can protonate substrates, activating them towards nucleophilic attack, while the chiral camphor backbone provides the necessary stereochemical control. These catalysts have been successfully employed in a variety of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and aldol reactions, often affording products with high enantiomeric purity. While direct organocatalytic applications of this compound itself are not widely reported, the foundational principles are well-established within the broader family of camphor-based sulfonic acids.

Chiral Resolving Agent Applications in Enantiomeric Separations

One of the most well-documented applications of this compound is its use as a chiral resolving agent. This classical method of separating enantiomers involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by techniques such as fractional crystallization.

This compound, being a chiral acid, is particularly effective for the resolution of racemic amines. The acidic sulfonate group reacts with the basic amine to form diastereomeric ammonium salts. The differing solubilities of these salts allow for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment with a base regenerates the chiral amine in its enantiomerically pure form and the resolving agent can, in principle, be recovered. A notable application of this technique is in the resolution of 3-amino diazepin-2-ones.

Below is a representative table illustrating the concept of diastereomeric salt resolution using a chiral resolving agent like this compound.

Racemic CompoundChiral Resolving AgentDiastereomeric Salts FormedSeparation MethodResolved Enantiomer
(±)-Amine(+)-Ammonium 3-bromo-2-oxobornane-8-sulphonate[(+)-Amine][(+)-Sulfonate] and [(-)-Amine][(+)-Sulfonate]Fractional Crystallization(+)-Amine and (-)-Amine
(±)-3-Amino diazepin-2-one(1S)-(+)-10-camphorsulfonic acid or a bromocamphorsulfonic acidDiastereomeric saltsSelective CrystallizationOptically-pure 3-amino diazepin-2-one

Development of Novel Synthetic Methodologies Utilizing Bornane-based Chirality

The rigid, bicyclic framework of bornane, inherent in this compound and its derivatives, offers a unique and powerful platform for the development of novel synthetic methodologies in asymmetric synthesis. The well-defined stereochemistry of the camphor backbone allows for effective facial discrimination of prochiral substrates, enabling high levels of stereocontrol in a variety of chemical transformations. While this compound itself is primarily utilized as a chiral resolving agent, its derivatives, notably camphorsulfonamides and bornane sultams, have been extensively developed as potent chiral auxiliaries. These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and can then be cleaved and recovered.

One of the most significant and widely adopted applications of bornane-based chirality is in the use of Oppolzer's camphorsultam. This chiral auxiliary, derived from camphorsulfonic acid, has proven to be exceptionally effective in a range of asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and alkylations.

A seminal application of bornane sultams is in asymmetric Diels-Alder reactions. The sultam is typically N-acylated with a dienophile, and the resulting chiral dienophile reacts with a diene. The bulky bornane skeleton effectively shields one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This leads to the formation of the cycloaddition product with a high degree of diastereoselectivity. The stereochemical outcome is predictable, with the approach of the diene being directed away from the sultam moiety.

For instance, the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl-camphorsultam and cyclopentadiene (B3395910) proceeds with high endo-selectivity and diastereoselectivity. The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), enhances the reactivity and selectivity of the reaction.

Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyl-camphorsultam with Cyclopentadiene

EntryLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
1None257580
2Et₂AlCl-7895>98
3TiCl₄-7892>98

Similarly, bornane sultam auxiliaries have been instrumental in the development of asymmetric aldol reactions. N-propionyl-camphorsultam can be converted to its corresponding boron enolate, which then reacts with an aldehyde to furnish the syn-aldol adduct with excellent stereocontrol. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. The resulting β-hydroxy imide can be subsequently cleaved to afford the chiral β-hydroxy acid or alcohol.

The stereochemical outcome of these aldol reactions can often be rationalized by the formation of a rigid, chelated transition state involving the boron atom, the enolate oxygen, and the carbonyl oxygen of the sultam. This transition state assembly, influenced by the steric bulk of the bornane framework, dictates the facial selectivity of the aldehyde's approach.

Table 2: Asymmetric Aldol Reaction of N-Propionyl-camphorsultam with Benzaldehyde

EntryEnolization ReagentAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Bu₂BOTf, Et₃NBenzaldehyde85>99:1
2Sn(OTf)₂, TMEDABenzaldehyde7895:5

Furthermore, the chirality of the bornane unit has been exploited in asymmetric alkylation reactions. The enolate derived from an N-acyl camphorsultam can be alkylated with various electrophiles, such as alkyl halides, with high diastereoselectivity. The auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives.

The development of these methodologies showcases the profound influence of the bornane scaffold in asymmetric synthesis. The rigidity and well-defined stereochemistry of this chiral auxiliary have enabled the predictable and highly selective synthesis of a wide range of chiral molecules, underscoring its importance in both academic research and the pharmaceutical industry.

Future Research Directions and Emerging Paradigms in Bornane Chemistry

Integration with Flow Chemistry and Automated Synthesis

The translation of complex chiral syntheses from batch to continuous flow processes represents a major leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While the application of flow chemistry to bornane derivatives is still an emerging area, it holds considerable promise. Future research is expected to focus on developing continuous-flow protocols for the synthesis and application of chiral bornane derivatives like Ammonium (B1175870) 3-bromo-2-oxobornane-8-sulphonate. nih.govresearchgate.netrsc.orgnih.gov

The integration of automated synthesis platforms is a parallel advancement that could revolutionize the exploration of bornane chemical space. illinois.educhemrxiv.orgsynplechem.com Automated systems can rapidly screen reaction conditions, catalysts, and substrates, accelerating the discovery of novel transformations and the optimization of existing ones. For instance, an automated synthesizer could be programmed to explore a wide range of derivatives of 3-bromo-2-oxobornane-8-sulfonic acid for use as chiral catalysts or auxiliaries in various reactions. This approach would enable high-throughput screening to identify the optimal bornane-based structure for a given stereoselective transformation.

Table 1: Potential Advantages of Integrating Flow Chemistry and Automation with Bornane Derivatives

FeatureBenefit in Bornane Chemistry
Precise Temperature Control Minimizes side reactions and epimerization, crucial for maintaining the stereochemical integrity of chiral bornane intermediates.
Enhanced Mixing Ensures homogeneous reaction conditions, leading to improved yields and reproducibility in stereoselective reactions.
Rapid Optimization Automated platforms can quickly screen libraries of bornane-based catalysts or reagents to identify optimal candidates for specific transformations.
On-Demand Synthesis Enables the safe and efficient production of highly reactive or unstable bornane intermediates as they are needed, avoiding decomposition.
Scalability Facilitates the seamless transition from laboratory-scale discovery to industrial-scale production of valuable chiral molecules.

Exploration of Bio-Inspired Catalysis with Bornane Derivatives

Nature provides a vast blueprint for designing highly efficient and selective catalysts. Bio-inspired catalysis seeks to mimic the principles of enzymatic reactions to create novel synthetic catalysts. nih.govthieme-connect.denih.gov The rigid bornane skeleton can serve as a scaffold to position functional groups in a precise three-dimensional arrangement, mimicking the active site of an enzyme.

Future research in this area could involve the design of bornane derivatives that incorporate catalytic moieties, such as hydrogen-bond donors and acceptors or metal-coordinating ligands. For example, derivatives of 3-bromo-2-oxobornane-8-sulfonic acid could be functionalized to create catalysts for asymmetric reactions that proceed through biomimetic pathways. The inherent chirality of the bornane backbone would provide the chiral environment necessary to induce high levels of stereoselectivity. Carborane derivatives, which are boron-rich clusters, have also been explored as aryl mimetics in catalysis, suggesting another avenue for the development of novel bornane-based catalysts. researchgate.net

Development of Advanced Materials with Chiral Bornane Components

The incorporation of chiral units into materials can impart unique optical, electronic, and mechanical properties. Bornane derivatives, due to their well-defined chirality and rigid structure, are excellent candidates for the development of advanced functional materials.

One promising area of research is the use of bornane derivatives in the synthesis of chiral polymers. mdpi.comnih.gov Polymers derived from or containing bornane units can exhibit helical structures and demonstrate chiroptical properties, making them suitable for applications such as chiral stationary phases in chromatography or as enantioselective membranes. For instance, monomers based on the bornane skeleton could be polymerized to create materials with tailored porosity and chirality for separation applications.

Another emerging application is the use of chiral bornane derivatives as dopants in liquid crystals. beilstein-journals.orggoogle.commdpi.comrsc.orgdakenchem.comnih.gov The introduction of a chiral molecule like a bornane sulfonate derivative into a nematic liquid crystal phase can induce a helical twist, leading to the formation of a cholesteric phase with unique light-reflecting properties. The helical twisting power (HTP) of the dopant is a critical parameter, and the rigid structure of bornane derivatives could lead to high HTP values.

Table 2: Potential Applications of Advanced Materials Incorporating Chiral Bornane Components

Material TypePotential ApplicationKey Bornane-Derived Property
Chiral Polymers Enantioselective separation media, chiral sensorsDefined stereochemistry and rigidity leading to selective interactions.
Liquid Crystal Displays High-performance displays, optical filmsHigh helical twisting power for inducing cholesteric phases.
Chiral Graphene Hybrids Asymmetric catalysis, chiral recognitionTransfer of chirality from the bornane moiety to the graphene lattice. nih.gov
Self-Assembled Monolayers Chiral surfaces for selective adsorption or catalysisOrdered molecular arrangement with exposed chiral functionalities. researchgate.netnih.govrsc.orgsciencedaily.com

Theoretical Advances in Predicting Chiral Induction and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. Future advances in theoretical methods will be crucial for the rational design of new catalysts and chiral auxiliaries based on the bornane framework.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states of reactions involving bornane derivatives. researchgate.net These calculations can provide insights into the origins of stereoselectivity, allowing researchers to understand how the chiral information from the bornane scaffold is transferred to the product. By computationally screening different bornane derivatives and reaction pathways, it will be possible to predict which structures will lead to the highest levels of chiral induction for a given transformation.

Furthermore, molecular dynamics simulations can be employed to study the conformational behavior of bornane-containing molecules and materials. This is particularly relevant for understanding the self-assembly of bornane derivatives into larger, ordered structures and for predicting the bulk properties of chiral polymers and liquid crystals.

Multidisciplinary Approaches to Functional Bornane-Based Systems

The full potential of bornane chemistry will be realized through multidisciplinary collaborations that bridge organic synthesis, materials science, biology, and engineering. The development of functional systems based on bornane derivatives will require expertise from various fields.

For example, the design of bornane-based drug delivery systems could involve synthetic chemists to prepare the chiral carriers, materials scientists to characterize their self-assembly and encapsulation properties, and biologists to evaluate their efficacy and biocompatibility. Similarly, the creation of new chiral sensors could involve the integration of bornane-based recognition elements with electronic or optical transducer technologies.

The inherent biological activity of many natural terpenes, the class of compounds to which camphor (B46023) and its derivatives belong, also suggests avenues for research in medicinal chemistry and chemical biology. researchgate.netmsu.runih.govresearchgate.netresearchgate.netresearchgate.net Exploring the biological activity of a wider range of synthetic bornane derivatives could lead to the discovery of new therapeutic agents.

Q & A

Q. How does the compound’s electronic structure influence its reactivity in free-radical reactions?

  • Methodological Answer : Perform EPR spectroscopy to detect radical intermediates during photolysis or sonication. Compare with HOMO-LUMO gaps calculated via TD-DFT. Correlate bromine’s spin-orbit coupling effects with radical scavenging efficiency .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis and characterization to Born-Oppenheimer approximation (DFT) or Frontier Molecular Orbital Theory (reactivity prediction) .
  • Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to evaluate interactions between variables like temperature, solvent, and catalyst loading .
  • Data Validation : Apply coset analysis (crystallography) and multivariate statistics (PCA) to resolve structural or spectroscopic ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ammonium 3-bromo-2-oxobornane-8-sulphonate
Reactant of Route 2
Reactant of Route 2
Ammonium 3-bromo-2-oxobornane-8-sulphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.